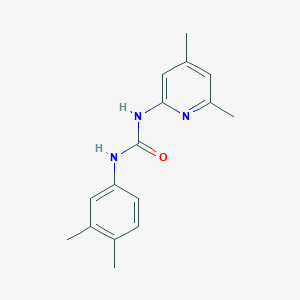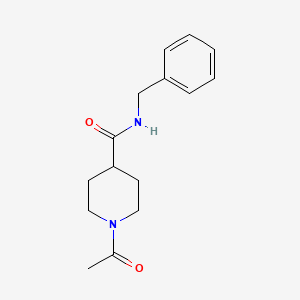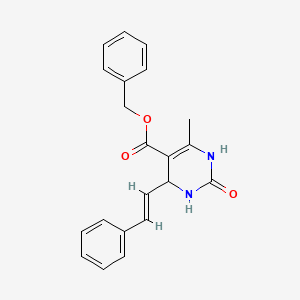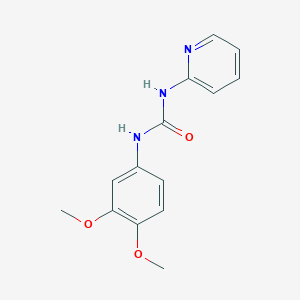
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cellular growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways that regulate growth and survival.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular growth and survival.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea for lab experiments is its well-established synthesis method and wide availability. This compound is also relatively stable and has a long shelf life, making it easy to store and use in experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. One area of interest is the development of more potent and selective this compound analogs that can be used to target specific enzymes and signaling pathways. Additionally, this compound may have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenyl isocyanate with 4,6-dimethyl-2-pyridinylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis of this compound has been well-established in the literature and is widely used in research labs around the world.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-7-13(4)17-15(8-10)19-16(20)18-14-6-5-11(2)12(3)9-14/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGXGUXIYGLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B5413813.png)

![2,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5413823.png)
![2-cyclohexyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5413825.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5413846.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5413851.png)

![(3S*,5R*)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5413861.png)
![3-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5413884.png)
![3-methyl-4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5413896.png)
![2-cyclohexyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5413898.png)
![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)